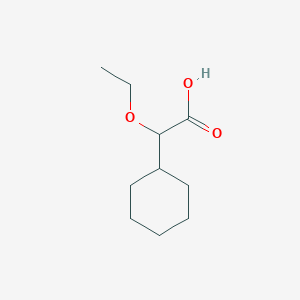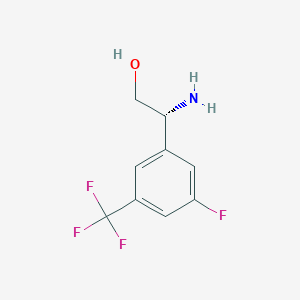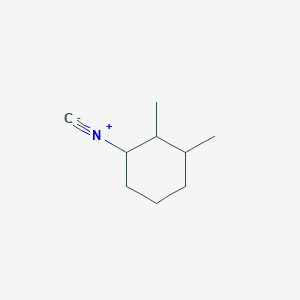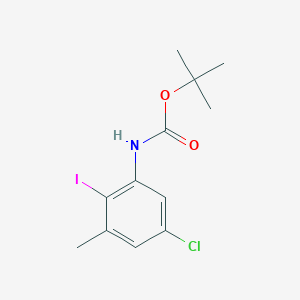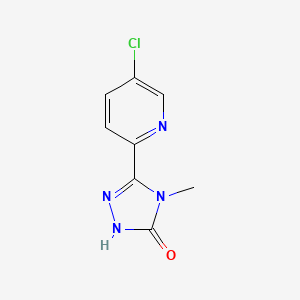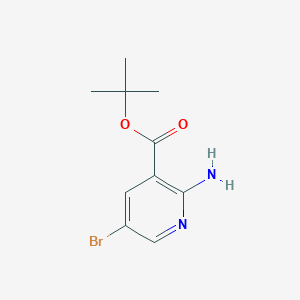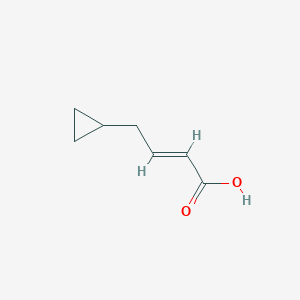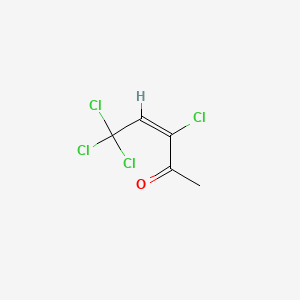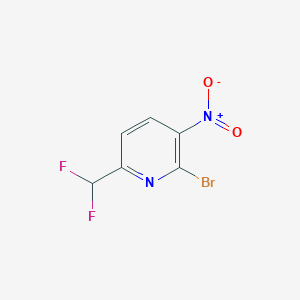
2-Methoxy-2-methylpropyl p-toluenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methoxy-2-methylpropyl p-toluenesulfonate is an organic compound that belongs to the class of sulfonate esters. It is commonly used in organic synthesis as a reagent and intermediate. The compound is characterized by its molecular formula C11H16O4S and is known for its role in various chemical reactions, particularly in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Methoxy-2-methylpropyl p-toluenesulfonate can be synthesized through the reaction of 2-methoxy-2-methylpropanol with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and involves the formation of a sulfonate ester linkage.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methoxy-2-methylpropyl p-toluenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonate group is replaced by a nucleophile.
Elimination Reactions: It can undergo elimination reactions to form alkenes.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding alcohol and p-toluenesulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used to induce elimination reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with water or aqueous solutions as the solvent.
Major Products Formed
Nucleophilic Substitution: The major products are the substituted compounds where the sulfonate group is replaced by the nucleophile.
Elimination Reactions: The major products are alkenes.
Hydrolysis: The major products are 2-methoxy-2-methylpropanol and p-toluenesulfonic acid.
Wissenschaftliche Forschungsanwendungen
2-Methoxy-2-methylpropyl p-toluenesulfonate has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of various organic compounds.
Pharmaceutical Research: The compound is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of polymers and other advanced materials.
Biological Studies: The compound is used in biochemical assays and studies involving enzyme inhibition and protein modification.
Wirkmechanismus
The mechanism of action of 2-methoxy-2-methylpropyl p-toluenesulfonate involves its role as a sulfonate ester. The compound acts as an electrophile in nucleophilic substitution reactions, where the sulfonate group serves as a good leaving group. This property makes it useful in various synthetic transformations, enabling the formation of new carbon-heteroatom bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methoxyethyl p-toluenesulfonate
- 2-Chloroethyl p-toluenesulfonate
- 2-Phenoxyethyl p-toluenesulfonate
Uniqueness
2-Methoxy-2-methylpropyl p-toluenesulfonate is unique due to its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methoxy and methyl groups on the propyl chain influences its steric and electronic properties, making it a valuable reagent in organic synthesis.
Eigenschaften
Molekularformel |
C12H18O4S |
|---|---|
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
(2-methoxy-2-methylpropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H18O4S/c1-10-5-7-11(8-6-10)17(13,14)16-9-12(2,3)15-4/h5-8H,9H2,1-4H3 |
InChI-Schlüssel |
WJKFFZRTOGJYCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
